6-Isobutoxy-5-methylpyridine-3-boronic Acid: A Technical Guide for Researchers
6-Isobutoxy-5-methylpyridine-3-boronic Acid: A Technical Guide for Researchers
CAS Number: 1256355-19-7
This technical guide provides an in-depth overview of 6-Isobutoxy-5-methylpyridine-3-boronic acid, a key building block for researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its role as a potential inhibitor of bacterial efflux pumps.
Chemical and Physical Properties
6-Isobutoxy-5-methylpyridine-3-boronic acid is a pyridine derivative containing a boronic acid functional group. This structure makes it a valuable reagent in various organic synthesis reactions, particularly in palladium-catalyzed cross-coupling reactions.
| Property | Value |
| CAS Number | 1256355-19-7 |
| Molecular Formula | C₁₀H₁₆BNO₃ |
| Molecular Weight | 209.05 g/mol |
| Appearance | Typically a white to off-white solid |
| Purity | Commercially available with ≥95% purity |
Synthesis of 6-Isobutoxy-5-methylpyridine-3-boronic Acid
The synthesis of 6-Isobutoxy-5-methylpyridine-3-boronic acid can be achieved through several established methods for the preparation of pyridine boronic acids. A common and effective strategy involves a halogen-metal exchange of a suitably substituted halopyridine followed by borylation.
Experimental Protocol: Synthesis via Halogen-Metal Exchange
This protocol is adapted from general procedures for the synthesis of pyridine boronic acids.
Materials:
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3-Bromo-6-isobutoxy-5-methylpyridine (precursor)
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous Toluene
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Triisopropyl borate
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n-Butyllithium (n-BuLi) in hexanes
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Sodium chloride (NaCl)
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Acetonitrile
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Dry ice/acetone bath
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reaction Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 3-Bromo-6-isobutoxy-5-methylpyridine and triisopropyl borate in a mixture of anhydrous THF and toluene.
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Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add n-butyllithium (in hexanes) to the cooled solution while maintaining the temperature below -70 °C. The addition of n-BuLi initiates a halogen-metal exchange, forming a lithiated pyridine intermediate.
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Borylation: After the addition of n-BuLi is complete, stir the reaction mixture at -78 °C for 1-2 hours. The lithiated intermediate reacts with triisopropyl borate to form the corresponding boronate ester.
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Quenching and Hydrolysis: Slowly warm the reaction to room temperature and then quench by the addition of aqueous HCl. This hydrolyzes the boronate ester to the desired boronic acid.
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Work-up: Adjust the pH of the aqueous layer to approximately 7.5 with NaOH, leading to the precipitation of the boronic acid. Saturate the aqueous layer with NaCl and extract with an organic solvent such as ethyl acetate or THF.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile.
Applications in Drug Discovery: Inhibition of the NorA Efflux Pump
A significant area of research for 6-substituted pyridine-3-boronic acid derivatives is their potential to combat antibiotic resistance in bacteria. Specifically, these compounds have been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus.[1] The NorA efflux pump is a membrane protein that actively transports a broad range of antimicrobial agents out of the bacterial cell, thereby reducing their intracellular concentration and effectiveness.[2][3]
NorA Efflux Pump Regulatory Pathway
The expression of the norA gene is controlled by a complex regulatory network, which can be a target for therapeutic intervention.
Caption: Regulatory and functional pathway of the NorA efflux pump.
Experimental Protocol: Ethidium Bromide Accumulation Assay
This assay is a common method to evaluate the inhibitory activity of compounds against efflux pumps. It measures the intracellular accumulation of ethidium bromide (a fluorescent substrate of many efflux pumps) in the presence and absence of a potential inhibitor.
Materials:
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Staphylococcus aureus strain overexpressing the NorA efflux pump (e.g., SA-1199B).
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Wild-type S. aureus strain as a control.
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Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB).
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Phosphate-buffered saline (PBS).
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Ethidium bromide (EtBr).
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Glucose.
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6-Isobutoxy-5-methylpyridine-3-boronic acid (test compound).
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A known efflux pump inhibitor (e.g., reserpine) as a positive control.
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96-well black microplates with a clear bottom.
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Fluorometric microplate reader.
Procedure:
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Bacterial Culture: Grow S. aureus strains overnight in TSB at 37°C. Dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase.
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Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
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Loading with Ethidium Bromide: Add EtBr to the cell suspension at a final concentration of 1-2 µg/mL. Incubate at 37°C for a set period to allow for EtBr uptake.
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Efflux Inhibition: Add the test compound (6-Isobutoxy-5-methylpyridine-3-boronic acid) at various concentrations to the wells of a 96-well plate. Also include wells with no inhibitor (negative control) and a known inhibitor (positive control).
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Initiation of Efflux: Transfer the EtBr-loaded cell suspension to the wells containing the test compounds. Initiate efflux by adding glucose (e.g., 0.4% final concentration) to energize the pumps.
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Fluorescence Measurement: Immediately place the microplate in a fluorometer and measure the fluorescence intensity over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.
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Data Analysis: An increase in fluorescence intensity over time in the presence of the test compound, compared to the negative control, indicates inhibition of EtBr efflux.
Application in Organic Synthesis: Suzuki-Miyaura Cross-Coupling
6-Isobutoxy-5-methylpyridine-3-boronic acid is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in pharmaceuticals.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
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6-Isobutoxy-5-methylpyridine-3-boronic acid
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Aryl or vinyl halide (e.g., bromobenzene)
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Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
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Phosphine ligand (if required, e.g., SPhos, triphenylphosphine)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Anhydrous solvent (e.g., dioxane, toluene, DMF), often with water
Procedure:
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Reaction Setup: To a reaction vessel, add 6-Isobutoxy-5-methylpyridine-3-boronic acid, the aryl/vinyl halide, the palladium catalyst, the ligand, and the base.
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Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.
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Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe.
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Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
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Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
This technical guide provides a foundational understanding of 6-Isobutoxy-5-methylpyridine-3-boronic acid for its application in research and development. For specific applications, further optimization of the described protocols may be necessary.

